![molecular formula C12H11NO2 B2769338 Methyl 1-aminonaphthalene-2-carboxylate CAS No. 35092-83-2](/img/structure/B2769338.png)
Methyl 1-aminonaphthalene-2-carboxylate
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Overview
Description
Scientific Research Applications
- Potential Use : Methyl-ACC can serve as a plant growth regulator (PGR) in agriculture and postharvest industries .
Plant Growth Regulation
Chemical Synthesis
Mechanism of Action
Target of Action
Methyl 1-aminonaphthalene-2-carboxylate is a compound that has been found to have potential biological activity It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 1-aminonaphthalene-2-carboxylate may have a similar mode of action.
Mode of Action
It is known that similar compounds can act as photolabile protective groups (ppgs), which can mask the chemical and biological activity of the protected group . By selecting the appropriate wavelength of light for irradiation, the target molecule can be accurately released and its performance can be restored . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
This is a key biochemical pathway necessary to provide carbon units required for critical processes, including nucleotide biosynthesis, epigenetic methylation, and cell redox-status regulation .
Pharmacokinetics
It’s worth noting that monoclonal antibodies, which are large molecule therapeutics like methyl 1-aminonaphthalene-2-carboxylate, demonstrate complex pharmacokinetic behavior . They are primarily eliminated via catabolism to peptides and amino acids . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may have similar ADME properties.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may have similar effects.
Action Environment
It’s worth noting that the photoreactivity of similar compounds can be modified towards the release of acids or alcohols by introducing a methyl group in the reactive center . This suggests that the action of Methyl 1-aminonaphthalene-2-carboxylate may be influenced by environmental factors such as light exposure.
properties
IUPAC Name |
methyl 1-aminonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNDQVTNMXQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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